4-Cyclopropoxy-5-iodopicolinonitrile
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Overview
Description
4-Cyclopropoxy-5-iodopicolinonitrile is a chemical compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a picolinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-iodopicolinonitrile typically involves the cyclopropanation of a suitable precursor followed by iodination and nitrile formation. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-iodopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Cyclopropanation: The cyclopropoxy group can participate in cyclopropanation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted picolinonitriles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Scientific Research Applications
4-Cyclopropoxy-5-iodopicolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodopicolinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2,6-dimethoxyphenol: A compound with a similar cyclopropoxy group but different functional groups.
4-Nitro-5-styrylisoxazoles: Compounds with similar structural features but different substituents.
Uniqueness
4-Cyclopropoxy-5-iodopicolinonitrile is unique due to its combination of a cyclopropoxy group, an iodine atom, and a picolinonitrile moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C9H7IN2O |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7IN2O/c10-8-5-12-6(4-11)3-9(8)13-7-1-2-7/h3,5,7H,1-2H2 |
InChI Key |
LMCGTGUOYPEKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)C#N)I |
Origin of Product |
United States |
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